Cas no 1388044-13-0 (O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine)

O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine is a specialized organic compound with a unique structure. It exhibits high purity and stability, making it suitable for various chemical syntheses. This compound offers excellent reactivity and selectivity, facilitating the formation of complex organic molecules with high yields. Its distinct structural features make it a valuable building block in pharmaceutical and agrochemical industries.
O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine structure
1388044-13-0 structure
商品名:O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine
CAS番号:1388044-13-0
MF:C8H7ClF3NO
メガワット:225.59549164772
CID:5851127
PubChem ID:117111228

O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine 化学的及び物理的性質

名前と識別子

    • O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine
    • 1388044-13-0
    • o-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
    • EN300-1932757
    • インチ: 1S/C8H7ClF3NO/c9-6-2-1-5(4-14-13)7(3-6)8(10,11)12/h1-3H,4,13H2
    • InChIKey: BRUBUXVMEPQDBI-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(CON)=C(C(F)(F)F)C=1

計算された属性

  • せいみつぶんしりょう: 225.0168260g/mol
  • どういたいしつりょう: 225.0168260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1932757-0.5g
O-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1388044-13-0
0.5g
$891.0 2023-09-17
Enamine
EN300-1932757-10.0g
O-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1388044-13-0
10g
$3992.0 2023-06-02
Enamine
EN300-1932757-0.05g
O-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1388044-13-0
0.05g
$780.0 2023-09-17
Enamine
EN300-1932757-0.1g
O-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1388044-13-0
0.1g
$817.0 2023-09-17
Enamine
EN300-1932757-1.0g
O-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1388044-13-0
1g
$928.0 2023-06-02
Enamine
EN300-1932757-1g
O-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1388044-13-0
1g
$928.0 2023-09-17
Enamine
EN300-1932757-5g
O-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1388044-13-0
5g
$2692.0 2023-09-17
Enamine
EN300-1932757-0.25g
O-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1388044-13-0
0.25g
$855.0 2023-09-17
Enamine
EN300-1932757-10g
O-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1388044-13-0
10g
$3992.0 2023-09-17
Enamine
EN300-1932757-2.5g
O-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1388044-13-0
2.5g
$1819.0 2023-09-17

O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine 関連文献

O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamineに関する追加情報

Introduction to O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine (CAS No. 1388044-13-0)

O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine (CAS No. 1388044-13-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a range of biological activities that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular formula of O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine is C9H9ClF3NO, and it has a molecular weight of approximately 255.62 g/mol. The compound features a hydroxylamine functional group attached to a substituted benzene ring, which includes a chlorine atom and a trifluoromethyl group. These structural elements contribute to its distinct chemical properties and potential biological activities.

Recent studies have highlighted the potential of O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and antioxidant properties. These properties are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress, making it a promising candidate for the treatment of inflammatory diseases and conditions associated with oxidative damage.

In addition to its anti-inflammatory and antioxidant activities, O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine has been investigated for its potential as an antiviral agent. Studies have demonstrated that the compound can inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). This antiviral activity is believed to be mediated through its interaction with viral enzymes and host cell receptors, thereby disrupting the viral life cycle.

The pharmacokinetic profile of O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine has also been studied extensively. Research indicates that the compound has good oral bioavailability and favorable pharmacokinetic properties, which are essential for its effective use as a therapeutic agent. Furthermore, preclinical studies have shown that it exhibits low toxicity and good safety margins, making it suitable for further development into clinical trials.

In the context of drug discovery and development, O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine represents an exciting opportunity for researchers and pharmaceutical companies. Its unique chemical structure and diverse biological activities make it a valuable lead compound for the development of new drugs targeting various diseases and conditions. Ongoing research is focused on optimizing its chemical structure to enhance its potency, selectivity, and pharmacological properties.

The synthesis of O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine involves several well-established chemical reactions. Typically, the synthesis begins with the preparation of the substituted benzene ring containing the chlorine and trifluoromethyl groups. This intermediate is then reacted with hydroxylamine under controlled conditions to form the final product. The synthetic route is highly reproducible and can be scaled up for large-scale production.

In conclusion, O-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine (CAS No. 1388044-13-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its diverse biological activities, makes it an attractive candidate for further investigation and development into novel therapeutic agents. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and potential clinical applications of this compound will emerge.

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